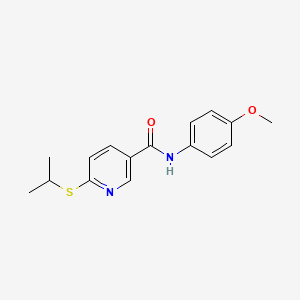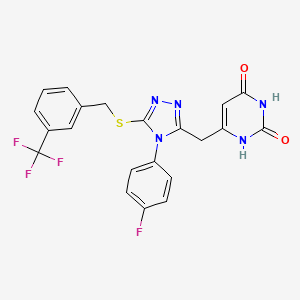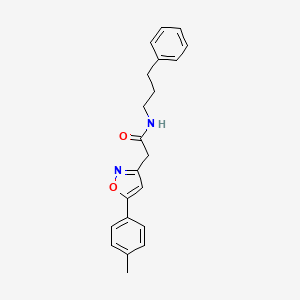
6-(isopropylsulfanyl)-N-(4-methoxyphenyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the appropriate precursors for the nicotinamide, methoxyphenyl, and isopropylsulfanyl groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the nicotinamide core. The presence of the methoxyphenyl and isopropylsulfanyl groups could potentially influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The nicotinamide group could potentially be involved in redox reactions, while the methoxyphenyl and isopropylsulfanyl groups could participate in various organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nicotinamide group could make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .Aplicaciones Científicas De Investigación
Antineoplastic Activities
Nicotinamide derivatives, including 6-substituted variants, have been synthesized and evaluated for their antineoplastic activities against cancerous cells. Moderate activity against certain types of leukemia has been observed, highlighting their potential in cancer therapy research (Ross, 1967).
Antiprotozoal Activity
Research on aza-analogues of nicotinamide derivatives has shown significant antiprotozoal activity, particularly against Trypanosoma and Plasmodium species, which are responsible for diseases like trypanosomiasis and malaria. These findings suggest their potential utility in developing treatments for these diseases (Ismail et al., 2003).
Herbicidal Activity
Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid have shown excellent herbicidal activity. This includes potent effects against specific weeds, indicating their potential application in agriculture for weed control (Yu et al., 2021).
Metabolic and Enzymatic Studies
Nicotinamide and its derivatives play critical roles in various metabolic processes. Studies have explored their effects on oxidative metabolism, enzyme inhibition, and the modulation of cellular pathways. These investigations shed light on the molecular mechanisms by which nicotinamide influences health and disease (Schenkman et al., 1967), (Maiese et al., 2009).
Application in Stem Cell Research
Nicotinamide has been identified as a potent factor promoting cell survival and differentiation in human pluripotent stem cells. It acts as a kinase inhibitor, influencing cell fate decisions, which is crucial for stem cell research and therapy (Meng et al., 2018).
Skin Health and Cosmetic Applications
Nicotinamide is increasingly recognized for its beneficial effects on skin health, including treatments for acne, rosacea, and atopic dermatitis. Its antioxidant properties and role in inhibiting poly-adenosine diphosphate-ribose polymerase make it a valuable component in cosmetic science (Otte et al., 2005).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-6-propan-2-ylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)21-15-9-4-12(10-17-15)16(19)18-13-5-7-14(20-3)8-6-13/h4-11H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBMOSBBSGEWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide](/img/structure/B2561593.png)
![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2561597.png)

![2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2561601.png)



![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2561607.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2561608.png)


![(E)-4-(Dimethylamino)-N-[2-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)ethyl]but-2-enamide](/img/structure/B2561611.png)


